N,N'-Diphenyl-p-phenylenediamine

Catalog No.
S540057
CAS No.
74-31-7
M.F
C18H16N2
C6H5NHC6H4NHC6H5
C18H16N2
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diphenyl-p-phenylenediamine

CAS Number

74-31-7

Product Name

N,N'-Diphenyl-p-phenylenediamine

IUPAC Name

1-N,4-N-diphenylbenzene-1,4-diamine

Molecular Formula

C18H16N2
C6H5NHC6H4NHC6H5
C18H16N2

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H

InChI Key

UTGQNNCQYDRXCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Sol in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly sol in alcohol. Almost insol in petr ether, water.
Solubility in water: none

Synonyms

DDPD, DPPD, N,N'-diphenyl-1,4-phenylenediamine, N,N'-diphenyl-4-phenylenediamine, N,N'-diphenyl-p-phenylenediamine

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

Description

The exact mass of the compound N,N'-Diphenyl-p-phenylenediamine is 260.1313 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)sol in monochlorobenzene, benzene, dmf, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. slightly sol in alcohol. almost insol in petr ether, water.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5761. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Research suggests N,N'-Diphenyl-p-phenylenediamine possesses antioxidant properties. These properties allow it to potentially scavenge free radicals, which can damage cells and contribute to various diseases. (PubChem: ) However, more research is required to fully understand its effectiveness and potential applications as an antioxidant in biological systems.

Role in Polymer Chemistry

Due to its amine functional groups, N,N'-Diphenyl-p-phenylenediamine can act as a curing agent for certain types of polymers. The diamine structure allows it to react and form cross-links between polymer chains, leading to improved strength and stability of the final material. Specific research applications might involve using it in the development of new resins, adhesives, or coatings.

Applications in Material Science

N,N'-Diphenyl-p-phenylenediamine can be used as a precursor for the synthesis of various functional materials. For instance, research explores its use in creating conductive polymers with potential applications in electronics or sensors. (TCI Chemicals: ) Further research might investigate its role in developing new materials with specific electrical, optical, or mechanical properties.

Toxicology Research

Due to its potential allergenic properties, N,N'-Diphenyl-p-phenylenediamine is included in standardized allergen testing panels. (PubChem: ) Research studies investigate the mechanisms by which it induces allergic responses and its potential health risks. This information is valuable for developing safer alternatives in products where it might be used.

N,N'-Diphenyl-p-phenylenediamine, commonly referred to as DPPD, is an organic compound with the molecular formula C18H16N2. It appears as a gray to dark gray powder or flakes and has a molecular weight of approximately 260.34 g/mol. DPPD is known for its role as a rubber accelerator and antioxidant, particularly in the production of various rubber products. It is often used in formulations to enhance the longevity and stability of rubber against oxidative degradation .

DPPD is reactive with oxidizing agents and can neutralize acids in exothermic reactions, forming salts and water. It may also undergo oxidation to yield various products, including N,N'-diphenyl-p-quinonediimine. The compound can react with strong reducing agents, potentially generating flammable hydrogen gas . Its reactivity profile indicates incompatibility with isocyanates, halogenated organics, peroxides, and acidic phenols .

DPPD exhibits several biological activities, including potential allergenic effects upon skin contact. It has been identified as a contact allergen in individuals exposed to rubber products containing this compound . Additionally, DPPD has been utilized in veterinary medicine to prevent Vitamin E deficiency in livestock . Its antioxidant properties make it valuable in preventing oxidative stress-related damage in various applications.

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be achieved through several methods:

  • Amination of Nitro Compounds: This involves the reduction of nitro compounds followed by amination.
  • Condensation Reactions: The reaction between aniline derivatives can yield DPPD through condensation reactions under acidic or basic conditions.
  • Direct Synthesis from Aniline: DPPD can also be synthesized by directly reacting aniline with appropriate reagents under controlled conditions.

These methods allow for the production of DPPD with varying purities and yields depending on the specific conditions employed .

N,N'-Diphenyl-p-phenylenediamine finds extensive use across various industries:

  • Rubber Industry: As an antioxidant and accelerator, it enhances the durability and performance of rubber products.
  • Petroleum Industry: Used as an antioxidant for petroleum oils to prolong shelf life and stability.
  • Food Industry: Serves as an additive in feedstuffs to prevent oxidative deterioration.
  • Polymer Chemistry: Acts as a polymerization inhibitor to control the rate of polymer formation.
  • Veterinary Medicine: Utilized to prevent Vitamin E deficiency in animals .

Research indicates that DPPD interacts with various chemical species, particularly peroxy radicals, leading to the formation of oxidation products. Studies have shown that these interactions can significantly influence the effectiveness of DPPD as an antioxidant in rubber formulations . Additionally, its electrochemical behavior has been investigated for applications in sensor technologies, demonstrating its versatility beyond traditional uses .

Several compounds share structural similarities with N,N'-Diphenyl-p-phenylenediamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N'-Diphenyl-1,4-phenylenediamineSimilar structure but different substitutionOften used in dyes and pharmaceuticals
N-Phenyl-N'-isopropyl-p-phenylenediamineContains isopropyl groupExhibits different thermal stability characteristics
4-Amino-N,N-diphenylbenzeneLacks p-phenylenediamine structurePrimarily used as a dye intermediate

These compounds exhibit unique properties that differentiate them from N,N'-Diphenyl-p-phenylenediamine while retaining similar functional characteristics related to their chemical structure .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992)
Dry Powder
Colorless solid; Commercial product is greenish-brown solid; [Merck Index] Colorless, grey, or white solid; [HSDB] Powder; [MSDSonline]
COLOURLESS CRYSTALS OR GREY POWDER.

Color/Form

Colorless leaflets from alcohol; commercial grades are greenish-brown
Gray powder
White solid

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

260.131348519 g/mol

Monoisotopic Mass

260.131348519 g/mol

Boiling Point

428 to 437 °F at 0.5 mmHg (NTP, 1992)
220-225 °C @ 0.5 mm Hg

Flash Point

400 °F (NTP, 1992)
232 °C c.c.

Heavy Atom Count

20

Vapor Density

9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
9.0 (Air= 1)
Relative vapor density (air = 1): 9.0

Density

1.21 (NTP, 1992) - Denser than water; will sink
1.20
Relative density (water = 1): 1.2

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES...

Appearance

Solid powder

Melting Point

293 to 306 °F (NTP, 1992)
150-151 °C
Specific gravity: 1.28; melting point: 145-152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DD517SCM92

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antioxidants

Vapor Pressure

0.00000001 [mmHg]
6.35X10-9 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

74-31-7
27137-31-1

Wikipedia

N,N'-Diphenyl-p-phenylenediamine

Methods of Manufacturing

Prepd by condensing hydroquinone or p-aminophenol with aniline: Calm, Ber 16, 2805 (1883); Clemens, Magoffin, US patent 2,503,712 (1950 to Kodak). Purification: Pecherer, US patent 2,833,824 (1958 to Hoffmann-La Roche).
... from hydroquinone and aniline, acid cat.

General Manufacturing Information

Rubber Product Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
1,4-Benzenediamine, N1,N4-diphenyl-: ACTIVE
...ITS DISTRIBUTION WAS...STOPPED IN 1956 BY US FDA.
IN ORDER TO PREVENT OXIDATION OF VITAMIN E & TO STABILIZE VITAMIN A & CAROTENE IN MIXED ANIMAL FEEDS IT.../BECAME/ COMMERCIAL PRACTICE TO ADD ANTIOXIDANTS. PROBABLY MOST WIDELY USED COMPD WAS DPPD...WHICH WAS USUALLY ADDED TO POULTRY FEEDS IN CONCN OF 0.025%.

Storage Conditions

...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACID, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Interactions

/IN/ 1962.../IT WAS SHOWN THAT/ DIPHENYL-P-PHENYLENEDIAMINE (DPPD)...GAVE SOME MEASURE OF PROTECTION /TO CARBON TETRACHLORIDE LETHALITY IN RATS/. THE PROTECTIVE EFFECT OF DPPD WAS CONFIRMED.../IN/ 1965.

Dates

Modify: 2023-08-15

Ovine plasma dipalmitoylphosphatidylcholine does not predict decompression bubbling

Ran Arieli, Soliman Khatib, Jacob Vaya
PMID: 29969702   DOI: 10.1016/j.resp.2018.06.013

Abstract

Decompression illness (DCI) is the main risk associated with scuba diving. Some divers ("bubblers") are more sensitive to DCI than others ("non-bubblers"). We found that there are active hydrophobic spots (AHS) on the luminal aspect of ovine blood vessels, which contain the surfactant dipalmitoylphosphatidylcholine (DPPC). DPPC leaks from the lung into the plasma, settling on the blood vessel to create AHS. These are the main source of gas micronuclei from which bubbles develop after decompression. A correlation between bubbling ovine blood vessels and the animal's plasma DPPC might lead to the development of a blood test for vulnerability to DCI. Samples from ovine blood vessels were stretched on microscope slides, placed anaerobically in saline at the bottom of a Pyrex bowl, and exposed to high pressure. Automated photography was used after decompression to reveal AHS by visualising their bubble production. Phospholipids were extracted from the AHS and plasma for determination of DPPC. Bubbling was unrelated to the concentration of DPPC in the plasma (2.15 ± 0.87 μg/ml). Bubble production from the AHS (n = 130) as a function of their DPPC content yielded two groups, one unrelated to DPPC and the other which demonstrated increased bubbling with elevation of DPPC. We suggest this may be related to alternate layering with hydrophobic and hydrophilic phospholipids. This study reinforces the connection between DPPC and DCI. However, a blood test for diver vulnerability to decompression stress is not recommended.


Temperature dependent heterogeneous rotational correlation in lipids

Neda Dadashvand, Christina M Othon
PMID: 27845924   DOI: 10.1088/1478-3975/13/6/066004

Abstract

Lipid structures exhibit complex and highly dynamic lateral structure; and changes in lipid density and fluidity are believed to play an essential role in membrane targeting and function. The dynamic structure of liquids on the molecular scale can exhibit complex transient density fluctuations. Here the lateral heterogeneity of lipid dynamics is explored in free standing lipid monolayers. As the temperature is lowered the probes exhibit increasingly broad and heterogeneous rotational correlation. This increase in heterogeneity appears to exhibit a critical onset, similar to those observed for glass forming fluids. We explore heterogeneous relaxation in in a single constituent lipid monolayer of 1, 2-dimyristoyl-sn-glycero-3-phosphocholine by measuring the rotational diffusion of a fluorescent probe (1-palmitoyl-2-[1]-sn-glycero-3-phosphocholine), which is embedded in the lipid monolayer at low labeling density. Dynamic distributions are measured using wide-field time-resolved fluorescence anisotropy. The observed relaxation exhibits a narrow, liquid-like distribution at high temperatures (τ ∼ 2.4 ns), consistent with previous experimental measures (Dadashvand et al 2014 Struct. Dyn. 1 054701, Loura and Ramalho 2007 Biochim. Biophys. Acta 1768 467-478). However, as the temperature is quenched, the distribution broadens, and we observe the appearance of a long relaxation population (τ ∼ 16.5 ns). This supports the heterogeneity observed for lipids at high packing densities, and demonstrates that the nanoscale diffusion and reorganization in lipid structures can be significantly complex, even in the simplest amorphous architectures. Dynamical heterogeneity of this form can have a significant impact on the organization, permeability and energetics of lipid membrane structures.


[Effects of 1,3-diphenyl-1,3-propanedione on neurotransmitter contents of brain in mice administered with cocaine]

J Chen, Y C Wang, R Cui, X X Liu, B X Zhang
PMID: 27318897   DOI:

Abstract

To investigate the possible reversal effects of 1,3-diphenyl-1,3-propanedione (DPPD) for cocaine-induced content changes of neurotransmitters of brain in mice.
In this study, 36 healthy ICR male mice were randomly divided into control group, cocaine group, three DPPD pretreatment groups (200, 400, and 800 mg/kg) and DPPD alone group (800 mg/kg). The mice in control group were administered intragastrically with 1% Tween 80 for 3 d, and the mice in cocaine group were administered intragastrically with 1% Tween 80 for 2 d before cocaine was injected subcutaneously on the 3rd day. The mice in the three DPPD pretreatment groups were administered intragastrically (DPPD 200, 400, and 800 mg/kg) for 3 d before cocaine was injected subcutaneously 30 min after the administration on the 3rd day. The mice in DPPD alone group were administered intragastrically with DPPD at dose of 800 mg/kg for 3 d. The mice were sacrificed 20 minutes after cocaine injection. The contents of dopamine (DA) and 5-hydroxytryptamin (5-HT) in the mice brain were determined by high performance liquid chromatography (HPLC)-fluorescence detector, the contents of glutamic acid (Glu) and γ-aminobutyric acid (GABA) in the mice brain were determined by HPLC-ultraviolet detector, and the neurotransmitter levels were compared between the groups.
The results showed that as compared with the control group, DA and GABA contents in cocaine group increased significantly (P<0.01 and P<0.05), while Glu content decreased (P<0.05). As compared with cocaine group, the DA levels in the three DPPD pretreatment groups (200, 400, and 800 mg/kg) all decreased significantly (P<0.01). In DPPD 200 mg/kg pre-administration group, GABA content decreased (P<0.05), and the contents of the four kinds of neurotransmitters had no statistical differences with those of the control group.
DPPD may have potential reversal effects of the content changes of neurotransmitters in mice brain induced by cocaine at a lower dose.


An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test

Mariko Matsumoto, Makiko Yamaguchi, Yuka Yoshida, Mika Senuma, Hiromasa Takashima, Tomoko Kawamura, Hina Kato, Mika Takahashi, Mutsuko Hirata-Koizumi, Atsushi Ono, Kazuhito Yokoyama, Akihiko Hirose
PMID: 23454298   DOI: 10.1016/j.fct.2013.02.029

Abstract

A 28-day repeated dose toxicity test and reproduction/developmental toxicity test for N,N'-diphenyl-p-phenylenediamine (DPPD) were conducted in [Crl:CD(SD)] SPF rats. Male and female rats were dosed with DPPD by gavage for 28 days at 0, 100, 300, or 1000 mg/kg bw/day or for a total of 42-46 days at 0, 8, 50, or 300 mg/kg bw/day. No significant adverse effects were observed in the repeated dose toxicity study up to 1000 mg/kg bw/day in both sexes. In the reproduction/developmental toxicity study, two females showed piloerection, hypothermia, and pale skin; one died and the other showed dystocia on day 23 of pregnancy at 300 mg/kg bw/day. Another female delivered only three live pups at 300 mg/kg bw/day. A significantly prolonged gestation period was observed at 50 and 300 mg/kg bw/day. The NOAELs of repeated dose toxicity and reproduction/developmental toxicity were considered to be 1000 and 8 mg/kg bw/day, respectively.


Controlling photochromism between fluoroalkyl end-capped oligomer/polyaniline and N,N'-diphenyl-1,4-phenylenediamine nanocomposites induced by UV-light-responsive titanium oxide nanoparticles

Hideo Sawada, Taiki Tsuzuki-ishi, Tetsushi Kijima, Jun Kawakami, Mari Iizuka, Masato Yoshida
PMID: 21529818   DOI: 10.1016/j.jcis.2011.03.090

Abstract

Colloidal stable fluoroalkyl end-capped 2-(methacryloyloxy)ethanesulfonic acid oligomer [R(F)-(MES)(n)-R(F)]/polyaniline[PAn]/TiO(2) nanocomposites and R(F)-(MES)(n)-R(F)/An-dimer (An-dimer: N,N'-diphenyl-1,4-phenylenediamine)/TiO(2) nanocomposites were prepared by the interactions of TiO(2) nanoparticles with R(F)-(MES)(n)-R(F)/PAn nanocomposites or R(F)-(MES)(n)-R(F)/An-dimer nanocomposites, which were prepared by the composite reaction of R(F)-(MES)(n)-R(F) oligomer with PAn or An-dimer. These two types of fluorinated TiO(2) nanocomposites can exhibit quite different photochromic behaviors: R(F)-(MES)(n)-R(F)/PAn/TiO(2) nanocomposites can exhibit a reversible wavelength change for polaron absorptions around 760-820 nm by alternation of UV irradiation and storage in the dark; in contrast, R(F)-(MES)(n)-R(F)/An-dimer/TiO(2) nanocomposites can exhibit a reversible color change from blue to colorless (a reversible absorbance change) by the similar treatment.


Intervalence charge transfer in mixed valence compound modified by the formation of a supramolecular complex

Mourad Mechouet, Christian Perruchot, François Maurel, Salah Aeiyach, Christophe Bucher, Sylvie Chardon, Mohamed Jouini
PMID: 22175529   DOI: 10.1021/jp207518r

Abstract

The electrochemical and spectroelectrochemical properties of N,N-diphenyl-1,4-phenylenediamine (PDA) were investigated in the absence and in the presence of 18-crown-6-ether (18C6) or dibenzo 24-crown-8-ether (DB24C8), in a solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile and in the presence of trifluoroacetic acid (TFA) only for 18C6. In neutral acetonitrile, PDA undergoes two reversible oxidation processes, which lead first to the formation of the cation-radical considered as mixed valence (MV) compound, and then to the dicationic species. When 18C6 is added in the medium and depending on 18C6 concentration, cyclic voltammetry shows a marked shift to more cathodic potentials of the current waves of the second redox process only. This is attributed to a strong interaction between the PDA(+2) dication and two 18C6 molecules, leading to the formation of a supramolecular complex with an association constant value K(a) = 7.0 × 10(7) M(-2). The interaction of 18C6 with PDA(+2) dication has a direct effect on the PDA(+.) cation-radical corresponding to a decrease in the lifetime of the MV compound and of the intramolecular electron transfer rate when 18C6 is present. Indeed, it results in a large decrease in the intervalence charge transfer (IV-CT) between the two amine centers in the MV compound (k(th) = 1.35 × 10(10) s(-1) in 18C6-free neutral solution containing 5.0 × 10(-4) M PDA, and k(th) = 3.6 × 10(9) s(-1) in the same medium at [18C6]/[PDA] = 20/1). And the comproportionation constant K(co) falls from 6.0 × 10(6) in 18C6-free solution to 1.6 × 10(3) at [18C6]/[PDA] = 20/1. In acidified acetonitrile and when TFA concentration is increased, PDA still shows the two successive and reversible oxidation processes, but both are shifted to more anodic potentials. However, when 18C6 is added, the two oxidation waves shift to more cathodic potentials, indicating an interaction of all protonated PDA redox states with 18C6, resulting in the formation of supramolecular complexes. In the presence of TFA, the value of K(co) is decreased to 4.3 × 10(4), but it remains unchanged when 18C6 is added, indicating no change in the lifetime of the MV compound. In this medium, IV-CT in the MV compound is greater with 18C6 (k(th) = 2.3 × 10(10) s(-1) for [18C6]/[PDA] = 20/1) than without (k(th) = 1.4 × 10(9) s(-1)), which indicates a more important IV-CT rate when 18C6 is present. The results show for the first time that is it possible to control the IV-CT rate, through the lifetime and the potential range where the MV compound is the most important. This control is not obtained as usual by chemical modification of the structure of the starting molecule, but by varying either the acidity or the 18C6 concentration as external stimuli, which lead to reversible formation/dissociation of a supramolecular complex species. Moreover, we also studied the electrochemical properties of PDA in the presence of wider crown ether such as DB24C8. We showed that PDA undergoes the same electrochemical behavior with DB24C8 than with 18C6 in neutral organic medium (K(a) = 2.9 × 10(3) M(-1)). This result suggests that the complexation between the electrogenerated PDA(+2) dication and the crown ethers may occur through face-to-face mode rather than rotaxane mode even with DB24C8 which is supposed to form inclusion complexes.


The antioxidant activity of vitamin C, DPPD and L-cysteine against Cisplatin-induced testicular oxidative damage in rats

Emad A Ahmed, Hossam M Omar, Sary Kh Abd elghaffar, Sohair M M Ragb, Ahmed Y Nasser
PMID: 21310208   DOI: 10.1016/j.fct.2011.02.002

Abstract

Oxidative stress has been proven to be involved in cisplatin (CP)-induced toxicity. The present study was designed to evaluate the antioxidant activity of Vit C, N,N'-diphenyl-p-phenylenediamine (DPPD) and L-cysteine against CP-induced testicular oxidative damage in rats. Our data indicated significant increases in lipid peroxides (LPO), total peroxides and superoxide anion levels in testes of rats treated with CP (2 mg/kg/week, for 4 weeks) that was associated with a significant reduction in the activity of the antioxidant enzymes superoxide dismutase (SOD), catalase (CAT) and glutathione S-transferase (GST). The contents of glutathione (GSH), Vit E and Vit C were significantly lower in CP treated testes compared with these of control. The co-administration of CP with DPPD or L-cysteine significantly reduced the elevation in LPO, however the co-administration of CP with Vit C, DPPD or L-cysteine reduced the effect of CP on superoxide anion and antioxidant enzymes and also on the antioxidants contents. The administration of Vit C, DPPD or L-cysteine before CP injection improved the histological pictures and reduced the number of apoptotic cells and DPPD was more efficient. In conclusion, DPPD is a potent antioxidant, against CP-induced testicular oxidative damage, as compared with Vit C and L-cysteine.


Impact of phospholipid bilayer saturation on amyloid-beta protein aggregation intermediate growth: a quartz crystal microbalance analysis

J A Kotarek, M A Moss
PMID: 20018160   DOI: 10.1016/j.ab.2009.12.016

Abstract

Evidence that membrane-associated amyloid aggregate growth can impart membrane damage represents one possible mechanism for the neurodegeneration associated with deposited amyloid-beta protein (Abeta) aggregates in the brains of Alzheimer's disease (AD) patients. This potential pathogenic event necessitates an understanding of the impact that cellular membrane composition may have on Abeta aggregate growth. In the current study, a quartz crystal microbalance (QCM) was employed to examine the growth of Abeta(1-40) aggregation intermediates on supported phospholipid bilayers (SPBs) assembled at the crystal surface. These surface-specific measurements illustrate that zwitterionic SPBs selectively bind aggregated but not monomeric protein, and these bound aggregates are capable of supporting nonsaturable reversible growth via monomer addition. Growth-capable Abeta(1-40) aggregation intermediates more readily bind SPBs composed of phospholipids with a greater degree of carbon saturation. Furthermore, kinetic analysis afforded by the quantitative real-time QCM measurements reveals that SPBs with greater saturation also better support the growth of bound Abeta(1-40) aggregation intermediates as a result of the slower dissociation of bound monomer rather than more efficient recognition between aggregate and monomeric protein. These findings correlate with epidemiological and experimental evidence that links increased dietary intake of polyunsaturated fatty acids to a reduced risk of AD.


Phase separations in binary and ternary cholesterol-phospholipid mixtures

Arun Radhakrishnan
PMID: 20441733   DOI: 10.1016/j.bpj.2010.01.005

Abstract

A pair of recent studies has reopened debate on the subject of phase separations in model bilayer mixtures of cholesterol (Chol) and dipalmitoyl-phosphatidylcholine (DPPC). Fluorescence microscopy methods have not been able to detect phase separations in binary DPPC-Chol mixtures that have been inferred from NMR studies. However, micron-scale phase-separated liquid domains are observed by fluorescence in ternary mixtures of DPPC, Chol, and diphytanoyl-phosphatidylcholine (DiPhyPC). Here, a model of condensed complexes of Chol and DPPC is used to account for these results. In particular, it is shown that the orientation of tie-lines in ternary mixtures of DiPhyPC/DPPC/Chol is compatible with phase separation in binary DPPC/Chol mixtures.


Lipid hydroperoxide formation regulates postnatal rat lung cell apoptosis and alveologenesis

Mobin Jamal, Azhar Masood, Rosetta Belcastro, Lianet Lopez, Jun Li, Jaques Belik, Robert P Jankov, A Keith Tanswell
PMID: 23195685   DOI: 10.1016/j.freeradbiomed.2012.11.012

Abstract

An acute increase in oxygen tension after birth imposes an oxidative stress upon the lung. We hypothesized that the resultant increase in reactive oxygen species, specifically lipid hydroperoxides, would trigger postnatal alveologenesis and physiological lung cell apoptosis in the neonatal rat. Neonatal rats were either untreated or treated daily with subcutaneous vehicle or diphenyl phenyl diamine, a scavenger of lipid hydroperoxides and inhibitor of lipid peroxidation, from day 1 to 6 of life. Alveolar formation and physiological lung cell apoptosis were assessed by morphometry, immunohistochemistry, and Western blot analyses on day 7 samples. Substitution experiments were conducted using the prototypic lipid hydroperoxide t-butylhydroperoxide. At a minimum effective dose of 15μg/g body wt, treatment with diphenyl phenyl diamine resulted in a significant increase in tissue fraction and mean linear intercept and significant reductions in small peripheral blood vessels, secondary crest formation, lung and secondary crest cell DNA synthesis, and estimated alveolar number. Decreased numbers of apoptotic type II pneumocytes and mesenchymal cells, and decreased contents of proapoptotic cleaved caspase-3 and -7 and cytoplasmic cytochrome c, and an increase in antiapoptotic Bcl-xL were found in lungs treated with diphenyl phenyl diamine. A prevention of selected changes induced by diphenyl phenyl diamine was observed with concurrent treatment with intraperitoneal t-butylhydroperoxide, at a minimally effective dose of 187μg/g body wt. We conclude that oxidative stress after birth induces lipid hydroperoxide formation, which, in turn, triggers postnatal alveologenesis and physiological lung cell apoptosis in the neonatal rat.


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